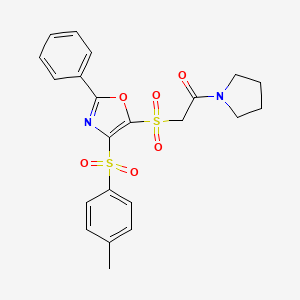

2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone, commonly known as PTPE, is a synthetic compound that has been widely used in scientific research for its potential as a selective inhibitor of protein tyrosine phosphatase (PTP). PTPE has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the role of PTP in various biological processes.

Wissenschaftliche Forschungsanwendungen

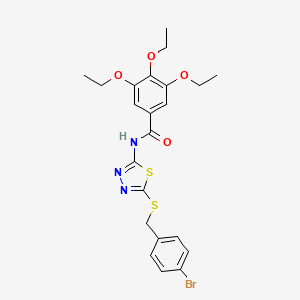

Synthesis and Antimicrobial Evaluation

2-((2-Phenyl-4-tosyloxazol-5-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone and its derivatives have been synthesized and evaluated for antimicrobial activities. Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and showed activity exceeding that of reference drugs. Derivatives containing one sulfone group were more effective against all bacteria and fungi used than those containing two sulfone groups Alsaedi et al., 2019.

Structural Characterisation of Metal Complexes

The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the isolation of different products, including metal complexes containing potentially tridentate and monoanionic ligands. These complexes have been characterised by elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy, demonstrating their structural diversity and potential applications in materials science Sousa et al., 2001.

Antiviral Activity Studies

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a derivative, showed promise as a starting material for antiviral activity studies. It underwent various chemical reactions to produce heterocyclic compounds that were evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, highlighting its potential in developing new antiviral agents Attaby et al., 2006.

DNA Photo-Cleavage Agents

Sulfonyloxyl radicals, generated upon UV irradiation of p-pyridine sulfonyl ethanone oxime derivatives, effectively cleave DNA. This activity, observed under both aerobic and anaerobic conditions, indicates the potential of these derivatives in biotechnological and medical applications, including targeted DNA manipulation and therapy Andreou et al., 2016.

Anticancer Activity Evaluation

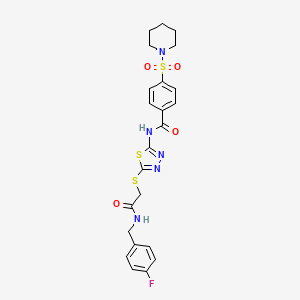

Novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties were synthesized, starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were evaluated for in vitro anticancer activity against breast cancer cell lines, showcasing the therapeutic potential of such derivatives in oncology Bashandy et al., 2011.

Eigenschaften

IUPAC Name |

2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfonyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S2/c1-16-9-11-18(12-10-16)32(28,29)21-22(30-20(23-21)17-7-3-2-4-8-17)31(26,27)15-19(25)24-13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGBPWYMJDAUBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)S(=O)(=O)CC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2712696.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)